An In-depth Technical Guide to 3-Methylpentane-2,3-diol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methylpentane-2,3-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant synthetic methodologies for 3-methylpentane-2,3-diol. The information is curated to support research and development activities where this vicinal diol may serve as a key intermediate, chiral auxiliary, or building block.
Core Chemical and Physical Properties
3-Methylpentane-2,3-diol is a vicinal diol with the molecular formula C₆H₁₄O₂.[1][2][3] Its structure, featuring two hydroxyl groups on adjacent carbons, imparts properties that are valuable in a range of chemical applications, from polymer chemistry to asymmetric synthesis.
Physicochemical Data
The following table summarizes the key quantitative data for 3-methylpentane-2,3-diol. These values are essential for predicting its behavior in various chemical processes and for developing analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylpentane-2,3-diol | [1] |
| CAS Number | 63521-37-9 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 93.2 °C @ 15 Torr | |
| Melting Point | 43 °C | |
| Density | 0.9701 g/cm³ @ 420 °C | |
| pKa | 15.04 ± 0.29 (Predicted) | [2] |
Chemical Structure and Stereoisomerism
The structural backbone of 3-methylpentane-2,3-diol is a pentane (B18724) chain with hydroxyl groups at the C2 and C3 positions and a methyl group at the C3 position.[1] A critical feature of this molecule is the presence of two chiral centers at carbons C2 and C3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer can significantly influence its biological activity and its efficacy as a chiral auxiliary in asymmetric synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-methylpentane-2,3-diol are not widely published. However, two general and highly relevant methods for the synthesis of 1,2-diols are presented below. These protocols are representative of the synthetic routes that would be employed.
Protocol 1: Acid-Catalyzed Ring-Opening of a Terminal Epoxide (Representative Protocol)
This protocol describes the synthesis of a 1,2-diol from a terminal epoxide, a common and analogous reaction to the synthesis of 3-methylpentane-2,3-diol from its corresponding epoxide.
Materials:
-
Terminal epoxide (1.0 eq)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
The terminal epoxide (1.0 eq) is dissolved in a mixture of water and a co-solvent like THF or acetone (B3395972) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
A catalytic amount of 1 M sulfuric acid is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,2-diol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Prochiral Alkene (Representative Protocol)
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols.[4][5] This protocol provides a general procedure.
Materials:
-
Prochiral alkene (1.0 eq)
-
AD-mix-α or AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, and the chiral ligand)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL).
-
AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear.
-
The mixture is cooled to 0 °C in an ice bath.
-
The prochiral alkene (1.0 mmol) is added to the stirred solution.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting alkene.
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and the mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate (100 mL) is added and the layers are separated.
-
The aqueous layer is extracted twice with ethyl acetate (50 mL).
-
The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude chiral diol is purified by flash column chromatography or recrystallization.
Reaction Pathways and Workflows
Acid-Catalyzed Epoxide Hydrolysis
The synthesis of 3-methylpentane-2,3-diol can be achieved via the acid-catalyzed hydrolysis of 2,3-epoxy-3-methylpentane. The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack of water.[3]
Sharpless Asymmetric Dihydroxylation Workflow
The Sharpless asymmetric dihydroxylation provides a reliable method to obtain enantiomerically enriched diols. The general workflow is depicted below.
